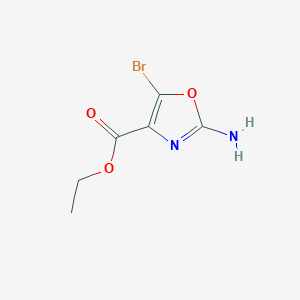

Ethyl 2-amino-5-bromooxazole-4-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEFXSNXPCHIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40661750 | |

| Record name | Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-40-3 | |

| Record name | Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40661750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-amino-5-bromooxazole-4-carboxylate

Abstract

Ethyl 2-amino-5-bromooxazole-4-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development, serving as a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive, in-depth overview of a reliable and efficient two-step synthetic pathway to this target compound. The narrative is structured to deliver not only procedural steps but also the underlying mechanistic rationale and field-proven insights essential for successful execution. We begin with the synthesis of the precursor, Ethyl 2-aminooxazole-4-carboxylate, followed by a highly regioselective bromination at the C5 position using N-Bromosuccinimide (NBS). This guide includes detailed experimental protocols, characterization data, critical safety and handling information, and visual diagrams to elucidate the workflow and reaction mechanism, tailored for researchers, chemists, and professionals in the pharmaceutical industry.

Introduction

The 1,3-oxazole nucleus is a prominent scaffold in a multitude of natural products and pharmacologically active compounds, valued for its unique electronic properties and ability to participate in hydrogen bonding.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] this compound (CAS No: 914347-40-3) has emerged as a particularly valuable synthetic intermediate.[4][5][6] The presence of three distinct functional groups—an amine, an ester, and a bromine atom—on the oxazole core provides multiple handles for subsequent chemical diversification, making it a sought-after precursor in the construction of compound libraries for drug discovery.

This guide details a robust and scalable two-step synthesis designed for both laboratory and process development settings. The strategy focuses on efficiency, selectivity, and operational safety, addressing the common challenges associated with heterocyclic synthesis and halogenation.

Synthetic Strategy and Mechanistic Rationale

The synthesis is logically divided into two primary stages: the construction of the core oxazole ring system, followed by its selective functionalization.

Overall Synthetic Scheme

The pathway proceeds from a readily available precursor, Ethyl 2-aminooxazole-4-carboxylate, which is then subjected to electrophilic bromination to yield the final product. This approach ensures high yields and avoids the complexities of constructing the ring with the bromine atom already in place.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

The formation of the 2-aminooxazole ring is efficiently achieved via a cyclocondensation reaction. While several methods exist for oxazole synthesis[2][7][8], the reaction between an α-haloketone and a source of the "N-C=N" synthon, such as urea or its derivatives, is a classic and reliable approach.[9] In this protocol, ethyl bromopyruvate reacts with urea. The mechanism involves initial nucleophilic attack by urea on the electrophilic carbon of the bromopyruvate, followed by intramolecular cyclization and dehydration to yield the aromatic oxazole ring.

Step 2: Regioselective Bromination at C5

The bromination of the pre-formed oxazole ring is an electrophilic aromatic substitution reaction. The choice of brominating agent is critical for achieving high selectivity and ensuring a favorable safety profile.

Causality of Reagent Selection: While elemental bromine (Br₂) can be used, it is highly corrosive, toxic, and can lead to over-bromination or side reactions.[10][11] N-Bromosuccinimide (NBS) is the preferred reagent for this transformation.[12][13] NBS serves as a convenient and solid source of an electrophilic bromine (Br⁺) source, especially under radical or acid-catalyzed conditions.[13][14] Its use significantly mitigates the handling risks associated with liquid bromine and often provides cleaner reactions with higher yields.[14]

The 2-amino group is a strong activating group, donating electron density into the oxazole ring and making it susceptible to electrophilic attack. The C5 position is electronically favored for substitution due to the stabilization of the resulting cationic intermediate (Wheland intermediate) by both the ring oxygen and the amino group.

Detailed Experimental Protocols

Materials and Instrumentation

-

Reagents: Ethyl bromopyruvate, Urea, N-Bromosuccinimide (NBS), Ethanol, Acetonitrile, Ethyl Acetate, Hexanes, Sodium Bicarbonate, Brine, Anhydrous Sodium Sulfate. All reagents should be of analytical grade or higher.

-

Instrumentation: Magnetic stirrer with heating, rotary evaporator, ¹H and ¹³C NMR spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC), melting point apparatus.

Protocol 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (CAS: 177760-52-0)

This procedure is adapted from established methods for the synthesis of 2-aminothiazole and 2-aminooxazole heterocycles.[9][15]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Ethyl Bromopyruvate | 195.02 | 10.0 g | 51.3 | 1.0 |

| Urea | 60.06 | 3.4 g | 56.4 | 1.1 |

| Ethanol | 46.07 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add urea (3.4 g, 56.4 mmol) and ethanol (100 mL).

-

Stir the mixture at room temperature until the urea is partially dissolved.

-

Add ethyl bromopyruvate (10.0 g, 51.3 mmol) to the mixture dropwise over 10 minutes.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is complete upon the disappearance of the ethyl bromopyruvate spot.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and 100 mL of ethyl acetate. Transfer to a separatory funnel and extract.

-

Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a solid.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford Ethyl 2-aminooxazole-4-carboxylate as a solid.[16]

Protocol 2: Synthesis of this compound (CAS: 914347-40-3)

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| Ethyl 2-aminooxazole-4-carboxylate | 156.14 | 5.0 g | 32.0 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.9 g | 33.0 | 1.03 |

| Acetonitrile | 41.05 | 150 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve Ethyl 2-aminooxazole-4-carboxylate (5.0 g, 32.0 mmol) in acetonitrile (150 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Add N-Bromosuccinimide (5.9 g, 33.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Self-Validation: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) or HPLC until the starting material is consumed.

-

Once complete, quench the reaction by adding 50 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted NBS.

-

Remove the acetonitrile under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Characterization and Data Analysis

The identity and purity of the final compound should be confirmed by standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₆H₇BrN₂O₃[5][6] |

| Molecular Weight | 235.04 g/mol [5][6] |

| Appearance | White to off-white solid |

| Melting Point | Dependent on purity, literature values should be consulted. |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0 (s, 2H, -NH₂), 4.4 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | Expected signals for ester carbonyl, oxazole carbons, and ethyl group carbons. |

| Mass Spec (ESI+) | m/z = 234.9, 236.9 [M+H]⁺ (characteristic isotopic pattern for Br). |

Safety and Handling

All procedures must be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.

| Reagent | Key Hazards | Handling Precautions |

| Ethyl Bromopyruvate | Lachrymator, Corrosive, Toxic | Handle only in a fume hood. Avoid contact with skin, eyes, and inhalation. |

| N-Bromosuccinimide (NBS) | Irritant, Oxidizer, Light-sensitive | Store in a cool, dry, dark place.[14] Avoid inhalation of dust. Reactions can be exothermic.[14] |

| Bromine (if used) | EXTREMELY HAZARDOUS .[10] Highly toxic, corrosive, severe burns.[17][18] | Strictly for advanced users. Requires specialized PPE, including heavy-duty gloves and face shield.[11] Keep sodium thiosulfate solution readily available for spills.[11] |

| Acetonitrile | Flammable, Toxic | Use in a fume hood away from ignition sources. |

In case of skin contact with bromine-containing compounds, immediately wash the affected area with copious amounts of soap and water.[19] Seek medical attention for any significant exposure.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound, a valuable intermediate for pharmaceutical research. The strategic selection of a cyclocondensation reaction to form the oxazole core, followed by a regioselective bromination with N-Bromosuccinimide, ensures high yields, operational safety, and scalability. This guide provides the necessary detail and rationale to empower researchers to confidently produce this key building block for their drug discovery programs.

References

- 1. ijpbs.com [ijpbs.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. 914347-40-3|this compound|BLD Pharm [bldpharm.com]

- 5. bio-fount.com [bio-fount.com]

- 6. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

- 9. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bromine handling and safety | DOCX [slideshare.net]

- 11. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 14. glaserr.missouri.edu [glaserr.missouri.edu]

- 15. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 16. Ethyl 2-aminooxazole-4-carboxylate 95 177760-52-0 [sigmaaldrich.com]

- 17. carlroth.com [carlroth.com]

- 18. tatachemicals.com [tatachemicals.com]

- 19. Bromine | Chemical Emergencies | CDC [cdc.gov]

An In-Depth Technical Guide to Ethyl 2-amino-5-bromooxazole-4-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Heterocycle

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile starting points for the development of novel therapeutics. Ethyl 2-amino-5-bromooxazole-4-carboxylate is a prime example of such a scaffold, embodying significant potential for researchers, scientists, and drug development professionals. Its strategic importance lies in the trifecta of reactive handles—an amino group, a bromo substituent, and an ethyl ester—all appended to the valuable 2-aminooxazole core.

The 2-aminooxazole motif is increasingly recognized as a compelling bioisostere for the more historically prevalent 2-aminothiazole scaffold.[1][2] Bioisosteric replacement is a cornerstone strategy in drug design, aimed at modulating a molecule's properties while retaining its desired biological activity. Replacing the sulfur atom of a thiazole with an oxygen atom to form an oxazole can confer several advantages, including potentially improved aqueous solubility, altered metabolic stability by removing an oxidizable sulfur atom, and a different intellectual property landscape.[1][3] Studies have demonstrated that this substitution can maintain or even enhance biological efficacy, particularly in the development of antimicrobial and antitubercular agents, while improving key physicochemical parameters.[2][3][4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and reactivity of this compound, establishing its role as a critical building block in contemporary drug discovery programs.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and development. This compound is a solid at room temperature, and its key characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 914347-40-3 | [5][6][7][8][9] |

| Molecular Formula | C₆H₇BrN₂O₃ | [5][6][8] |

| Molecular Weight | 235.04 g/mol | [5][6][8] |

| Appearance | Solid | [9] |

| Purity | ≥95% (Typically available) | [5] |

| Storage | Sealed in dry, Room Temperature | [6] |

Synthesis: A Rational Approach to the Oxazole Core

While multiple routes to 2-aminooxazoles exist, a highly effective and common strategy involves the cyclization of an α-haloketone with urea.[1][10][11] This approach, analogous to the well-known Hantzsch thiazole synthesis, provides a direct and robust method for constructing the core heterocycle.[12] The following protocol outlines a logical pathway to this compound.

Proposed Synthetic Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 914347-40-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | C6H7BrN2O3 | CID 45036925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Ethyl 2-amino-5-bromooxazole-4-carboxylate: A Technical Guide for Advanced Synthesis

CAS Number: 914347-40-3 Molecular Formula: C₆H₇BrN₂O₃ Molecular Weight: 235.04 g/mol

Foreword for the Advanced Researcher

This technical guide addresses Ethyl 2-amino-5-bromooxazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 2-aminooxazole scaffold is a privileged structure, frequently incorporated into molecules designed to interact with various biological targets. The strategic placement of amino, bromo, and carboxylate ester functionalities on the oxazole core makes this compound a versatile building block for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthesis pathway derived from established chemical principles, its potential applications in drug development, and essential safety considerations. It is intended for researchers and scientists engaged in synthetic organic chemistry and the development of novel therapeutics.

Physicochemical Properties and Structural Elucidation

A summary of the key physicochemical properties for this compound is provided below. While comprehensive experimental data is not widely published, these values are derived from computational models and data from analogous structures.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 235.04 g/mol | --INVALID-LINK--[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. For long-term storage, consider refrigeration under an inert atmosphere. | --INVALID-LINK--[2] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Proposed Pathway

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

The initial step involves the cyclization of a suitable precursor with urea to form the 2-aminooxazole core. A common and effective method for this transformation is the reaction of an α-halo-β-ketoester with urea. In this case, ethyl 2-chloroacetoacetate would be a suitable starting material.

Reaction Scheme:

Caption: Proposed synthesis of the 2-aminooxazole intermediate.

Detailed Methodology:

-

To a solution of ethyl 2-chloroacetoacetate (1 equivalent) in a suitable solvent such as ethanol, add urea (1.1 equivalents).

-

The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel will afford the pure Ethyl 2-aminooxazole-4-carboxylate.

Causality of Experimental Choices:

-

Urea: Serves as the source of the 2-amino group and one of the nitrogen atoms in the oxazole ring.

-

Ethanol: A common, polar protic solvent that facilitates the dissolution of the reactants and is suitable for reflux conditions.

-

Heat: Provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

Step 2: Bromination of Ethyl 2-aminooxazole-4-carboxylate

The second step involves the regioselective bromination of the synthesized 2-aminooxazole at the C5 position. The 2-amino group is an activating group, directing electrophilic substitution to the C5 position of the oxazole ring. A common and effective brominating agent for such transformations is N-bromosuccinimide (NBS).

Reaction Scheme:

Caption: Proposed bromination of the 2-aminooxazole intermediate.

Detailed Methodology:

-

Dissolve Ethyl 2-aminooxazole-4-carboxylate (1 equivalent) in a suitable aprotic solvent, such as acetonitrile or dichloromethane.

-

To this solution, add N-bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is then redissolved in an organic solvent and washed with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The final product can be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): A mild and selective brominating agent that is well-suited for electron-rich heterocyclic systems.

-

Acetonitrile: An aprotic solvent that is inert to the reaction conditions and effectively dissolves both the substrate and the reagent.

-

Room Temperature: The activated nature of the 2-aminooxazole ring allows for the bromination to proceed efficiently without the need for heating, which can help to minimize the formation of byproducts.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The three key functional groups—the 2-amino group, the 5-bromo substituent, and the 4-carboxylate ester—each provide a handle for further chemical modification, allowing for the generation of diverse molecular libraries for drug screening.

Potential Synthetic Transformations:

Caption: Potential synthetic modifications of this compound.

-

Modification of the 2-Amino Group: The primary amino group can be readily acylated, alkylated, or arylated to introduce a variety of substituents. This is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Cross-Coupling Reactions at the 5-Position: The bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.

-

Modification of the 4-Carboxylate Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, the ester can be reduced to the corresponding primary alcohol, which can serve as a starting point for further functionalization.

The 2-aminooxazole moiety is a known pharmacophore in a number of therapeutic areas, including oncology and infectious diseases. Its ability to form key hydrogen bonding interactions with biological targets makes it an attractive scaffold for inhibitor design.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, safety precautions can be inferred from data on structurally similar compounds, such as ethyl 2-bromooxazole-4-carboxylate and ethyl 2-chlorooxazole-4-carboxylate.[2][3]

Hazard Identification:

-

Skin Irritation: Expected to cause skin irritation.[2]

-

Eye Irritation: Expected to cause serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[2][3]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[3]

-

In all cases of exposure, seek medical advice/attention.

-

Conclusion

This compound is a highly functionalized heterocyclic building block with significant potential for application in drug discovery and medicinal chemistry. Its versatile structure allows for the introduction of a wide array of substituents, making it an ideal starting material for the synthesis of compound libraries for high-throughput screening. While detailed experimental data for this specific compound is limited, the proposed synthesis pathway, based on well-established chemical principles, provides a solid foundation for its preparation in a laboratory setting. As with all chemical research, appropriate safety precautions should be taken when handling this compound. The continued exploration of the chemistry and biological activity of derivatives of this compound is a promising avenue for the discovery of novel therapeutic agents.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-amino-5-bromooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-5-bromooxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted oxazole, it serves as a versatile scaffold for the synthesis of novel therapeutic agents. The precise elucidation of its molecular structure is paramount for understanding its chemical reactivity, and biological activity, and for ensuring quality control in synthetic processes. This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) for this compound. The experimental protocols and data interpretation are presented from the perspective of a Senior Application Scientist, emphasizing the rationale behind the analytical choices and ensuring the trustworthiness of the described methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 8.2 | Broad Singlet | 2H | -NH₂ | The amino protons are expected to be somewhat deshielded due to the electron-withdrawing nature of the oxazole ring and will likely appear as a broad signal due to quadrupole broadening and potential hydrogen bonding with the solvent. |

| 4.25 - 4.35 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and a methyl group, resulting in a quartet splitting pattern. |

| 1.25 - 1.35 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are coupled to the adjacent methylene protons, leading to a triplet. |

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to allow for the observation of exchangeable protons (like those of the amino group).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce the coupling patterns.

-

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C=O (Ester) | The carbonyl carbon of the ester group is highly deshielded. |

| ~158 | C2 (C-NH₂) | The carbon atom bearing the amino group in the oxazole ring is expected at a downfield shift. |

| ~145 | C4 (C-COOEt) | The carbon atom of the oxazole ring attached to the carboxylate group. |

| ~115 | C5 (C-Br) | The carbon atom bonded to the bromine is expected to be significantly shielded compared to an unsubstituted carbon, but its exact shift can be influenced by other ring electronics. |

| ~61 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |

| ~14 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing the acquisition time, given the lower natural abundance of ¹³C.

-

-

Instrument Setup (100 MHz Spectrometer):

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform, phase the spectrum, and calibrate the chemical shift scale using the solvent peak (DMSO-d₆, δ ≈ 39.52 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds, as well as vibrations associated with the oxazole ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium-Strong, Broad | N-H stretching (amino group) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1640 | Medium | N-H bending (amino group) |

| ~1580 | Medium | C=N stretching (oxazole ring) |

| ~1250 | Strong | C-O stretching (ester) |

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 234/236 | [M]⁺˙ (Molecular ion peak) - The presence of two peaks of approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). |

| 206/208 | [M - C₂H₄]⁺˙ (Loss of ethylene from the ethyl ester) |

| 189/191 | [M - OCH₂CH₃]⁺ (Loss of the ethoxy group) |

| 161/163 | [M - COOEt]⁺ (Loss of the entire ethyl carboxylate group) |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

-

Instrument Setup:

-

Use a standard electron ionization energy of 70 eV.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 50-300 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺˙) and analyze its isotopic pattern to confirm the presence of bromine.

-

Propose structures for the major fragment ions observed in the spectrum.

-

Visualizing the Workflow

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the comprehensive spectroscopic characterization.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed, predictive overview of the expected spectroscopic data, grounded in the analysis of closely related structures and fundamental principles. The outlined experimental protocols represent self-validating systems for acquiring high-quality data. For researchers in drug development, a thorough understanding and application of these spectroscopic methods are essential for advancing new chemical entities from the laboratory to clinical applications.

References

Reactivity of the 2-amino group on the oxazole ring

An In-Depth Technical Guide to the Reactivity of the 2-Amino Group on the Oxazole Ring

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisosteric replacement for the 2-aminothiazole moiety to improve physicochemical and pharmacokinetic properties such as metabolic stability and solubility.[1][2] The reactivity of the exocyclic 2-amino group is central to the synthesis of diverse compound libraries and the development of novel therapeutics. This guide provides a comprehensive exploration of the chemical behavior of this functional group, grounded in mechanistic principles and supported by field-proven experimental protocols. We will delve into its nucleophilic character, its transformation into other key functional groups, and its role in modern palladium-catalyzed cross-coupling reactions, offering both theoretical understanding and practical methodologies for the laboratory setting.

Foundational Principles: Electronic Structure and Tautomerism

The 2-aminooxazole is a five-membered aromatic heterocycle containing an oxygen atom and two nitrogen atoms.[3] The reactivity of the 2-amino group is intrinsically linked to the electronic properties of the oxazole ring and the interplay of resonance and tautomerism.

-

Nucleophilicity: The exocyclic amino group (–NH₂) possesses a lone pair of electrons, rendering it nucleophilic. This allows it to readily participate in reactions with a wide range of electrophiles. Its nucleophilicity is modulated by the electron-withdrawing nature of the oxazole ring.

-

Aromaticity: The oxazole ring possesses aromatic character, which contributes to the molecule's overall stability.[3] Reactions involving the 2-amino group typically proceed while preserving this aromatic system.

-

Amino-Imino Tautomerism: Like many amino-substituted N-heterocycles, 2-aminooxazole can exist in tautomeric equilibrium with its 2-iminooxazoline form. While the amino form is generally predominant, the presence of the imino tautomer can influence reaction pathways under specific conditions.

Below is a diagram illustrating the core structure and its key reactive sites.

Caption: General reactivity map for the 2-aminooxazole scaffold.

Reactions at the Exocyclic Amino Group

The primary reactivity of the 2-aminooxazole core involves the exocyclic amine, which serves as a versatile handle for molecular elaboration.

N-Acylation and N-Alkylation

As a primary amine, the 2-amino group readily undergoes acylation and alkylation.[3] These are fundamental reactions for peptide couplings, sulfonamide formation, and the introduction of various side chains.

-

Causality of Reaction: The reaction is driven by the nucleophilic attack of the amino nitrogen on the electrophilic carbon of an acyl chloride, anhydride, or alkyl halide. The choice of base is critical; non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used to neutralize the acid byproduct without competing in the reaction.

-

Self-Validation: The success of the reaction is easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. Confirmation is achieved via spectroscopic methods (¹H NMR, ¹³C NMR, MS), where the appearance of signals corresponding to the newly added acyl or alkyl group and a shift in the N-H proton signals are definitive.

An efficient method for synthesizing α-ketoamides involves the reaction of acyl chlorides with α-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which are then hydrolyzed.[4][5]

Diazotization and Sandmeyer-Type Reactions

Conversion of the 2-amino group into a diazonium salt opens a gateway to a host of functional group transformations, collectively known as Sandmeyer and Sandmeyer-type reactions.[6][7] This allows for the introduction of halides (Cl, Br), cyano, and hydroxyl groups, which are otherwise difficult to install directly.

-

Expertise & Experience: The diazotization of amino-N-heterocycles can be challenging compared to simple anilines.[8] The diazonium intermediates are often unstable and can be explosive, requiring strict temperature control (0–5 °C) and immediate use. The strongly acidic conditions can also be incompatible with sensitive functional groups.[8]

-

Mechanism: The reaction is initiated by forming nitrous acid (in situ from NaNO₂ and a strong acid), which generates the electrophilic nitrosonium ion (NO⁺).[9] The amino group attacks NO⁺, and subsequent dehydration yields the aryl diazonium salt. In the presence of a copper(I) salt (e.g., CuCl), a single-electron transfer occurs, generating an aryl radical and nitrogen gas, followed by radical capture by the halide to yield the final product.[6]

Caption: Workflow for Sandmeyer-type halogenation of 2-aminooxazole.

Protocol 1: Representative Sandmeyer Chlorination of a 2-Aminooxazole

Disclaimer: This is a generalized protocol. Arenediazonium salts are potentially explosive and should be handled with extreme caution behind a blast shield.

-

Dissolution: Dissolve the 2-aminooxazole substrate (1.0 eq) in a suitable acid (e.g., 6 M HCl) in a three-neck flask equipped with a thermometer and a dropping funnel, and cool the mixture to 0 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred substrate solution, ensuring the internal temperature remains below 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

-

Copper(I) Chloride Solution: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

-

Coupling: Add the cold diazonium salt solution slowly to the stirred CuCl solution. Vigorous evolution of N₂ gas is expected.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until gas evolution ceases.

-

Work-up: Cool the reaction mixture, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination

Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of C-N bonds.[10] The Buchwald-Hartwig amination is a powerful tool for coupling the 2-aminooxazole core with aryl halides, providing a versatile and efficient route to N-aryl-2-aminooxazoles, which are prominent in drug discovery.[1][2]

-

Causality and Optimization: This reaction involves a catalytic cycle with a palladium complex.[2] The choice of ligand, base, and solvent is critical for success. Bulky, electron-rich phosphine ligands (e.g., X-Phos, S-Phos) are often required to facilitate the key steps of oxidative addition and reductive elimination. Strong, non-nucleophilic bases like sodium tert-butoxide (tBuONa) are needed to deprotonate the 2-aminooxazole, forming the active nucleophile.[2] As demonstrated in the synthesis of N,4-diphenyl-2-aminooxazoles, catalyst systems like X-Phos Pd G2 with tBuONa in toluene give superior yields compared to other combinations.[2]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Presentation: Optimization of Buchwald-Hartwig Coupling

The following table summarizes experimental data for the coupling of 4-(p-tolyl)oxazol-2-amine with 4-bromobenzene, showcasing the importance of catalyst and base selection.[2]

| Entry | Catalyst (Pre-catalyst) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | X-Phos Pd G2 | tBuONa | Toluene | 130 (MW) | 50 |

| 2 | X-Phos Pd G2 | Cs₂CO₃ | Toluene | 130 (MW) | 29 |

| 3 | S-Phos Pd G2 | tBuONa | Toluene | 130 (MW) | 49 |

| 4 | S-Phos Pd G2 | Cs₂CO₃ | Toluene | 130 (MW) | 48 |

| 5 | DavePhos/Pd(OAc)₂ | tBuONa | Toluene | 130 (MW) | 8 |

| 6 | DavePhos/Pd(OAc)₂ | K₂CO₃ | Toluene | 130 (MW) | 11 |

Protocol 2: Buchwald-Hartwig Cross-Coupling of a 2-Aminooxazole with an Aryl Halide

This protocol is adapted from a validated procedure for the synthesis of N-substituted 4-aryl-2-aminooxazoles.[1][2]

-

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the 2-aminooxazole (1.0 eq), the aryl halide (1.2 eq), the palladium pre-catalyst (e.g., X-Phos Pd G2, 0.05 eq), and the base (e.g., tBuONa, 2.0 eq).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent (e.g., toluene) via syringe.

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 130 °C) for the designated time (e.g., 10-30 minutes). Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-aryl-2-aminooxazole product.

Conclusion

The 2-amino group on the oxazole ring is a cornerstone of its synthetic utility, particularly in the field of drug discovery. Its inherent nucleophilicity allows for straightforward derivatization through acylation and alkylation, while more advanced transformations provide access to a rich chemical space. The ability to convert the amine to a halide via Sandmeyer-type reactions and, most significantly, to participate in robust palladium-catalyzed C-N bond formation, underscores its importance. A thorough understanding of the principles governing these reactions, from electronic effects to catalytic cycles, empowers medicinal chemists to rationally design and efficiently synthesize novel molecular entities with therapeutic potential.

References

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2-Aminooxazole - Wikipedia [en.wikipedia.org]

- 4. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-amino-5-bromooxazole-4-carboxylate

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-amino-5-bromooxazole-4-carboxylate, a key building block in medicinal chemistry. The information presented herein is synthesized from established principles of heterocyclic chemistry and pharmaceutical stability testing guidelines to ensure scientific integrity and practical utility.

Introduction: The Significance of this compound

This compound is a highly functionalized heterocyclic compound. The oxazole core is a privileged scaffold found in numerous biologically active natural products and synthetic pharmaceuticals. The presence of an amino group, a bromine atom, and an ethyl ester provides multiple points for synthetic modification, making it a versatile intermediate in the development of novel therapeutic agents.

Given its role as a critical starting material, ensuring the chemical integrity and purity of this compound is paramount. Degradation of this intermediate can lead to the formation of impurities that may carry over into subsequent synthetic steps, potentially impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides a detailed analysis of the compound's potential stability liabilities and offers a framework for its proper storage, handling, and stability assessment.

Chemical Structure and Physicochemical Properties

Understanding the inherent stability of a molecule begins with a thorough analysis of its structure and the interplay of its functional groups.

Caption: Chemical structure and key properties of the compound.

The molecule possesses several key functional groups that dictate its reactivity and stability:

-

Oxazole Ring: A five-membered aromatic heterocycle. While aromatic, the oxazole ring has lower resonance energy compared to benzene and is susceptible to cleavage under harsh conditions.[1]

-

2-Amino Group: An electron-donating group that can influence the electron density of the oxazole ring. It is also a site for potential oxidation.

-

5-Bromo Substituent: A halogen atom that can be a leaving group in nucleophilic substitution reactions or participate in photolytic degradation.

-

4-Ethyl Carboxylate Group: An ester functional group that is susceptible to hydrolysis under both acidic and basic conditions.

Hypothesized Degradation Pathways

Based on the functional groups present, several degradation pathways can be postulated. These pathways represent the most likely routes of decomposition under stress conditions and inform the recommended storage and handling procedures.

Caption: Hypothesized degradation pathways for the target molecule.

Hydrolytic Degradation

-

Ester Hydrolysis: The ethyl carboxylate group is the most probable site for hydrolytic attack.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester can hydrolyze to the corresponding carboxylic acid, 2-amino-5-bromooxazole-4-carboxylic acid.

-

Base-Catalyzed Saponification: Under basic conditions, the ester will undergo saponification to yield the carboxylate salt. This reaction is typically faster than acid-catalyzed hydrolysis.

-

-

Ring Cleavage: The oxazole ring itself exhibits some instability in concentrated acids, which can lead to decomposition and the formation of a complex mixture of ring-opened products.[2]

Oxidative Degradation

-

Amino Group Oxidation: The 2-amino group is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives, or potentially colored polymeric impurities.

-

Ring Oxidation: Strong oxidizing agents, such as potassium permanganate or ozone, are known to cleave the oxazole ring, leading to a variety of degradation products.[3]

Photolytic Degradation

-

Carbon-Bromine Bond Cleavage: Aromatic bromides can be susceptible to photolytic cleavage upon exposure to UV or high-intensity visible light. This could lead to a free-radical debromination reaction, resulting in the formation of Ethyl 2-aminooxazole-4-carboxylate as a key degradant.

Thermal Degradation

The oxazole ring is generally considered to be thermally stable and does not typically decompose at high boiling temperatures.[4][5] However, prolonged exposure to high temperatures, especially in the presence of catalysts or other reactive species, could accelerate other degradation pathways.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the long-term purity and stability of this compound.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C [3] | Refrigeration minimizes the rate of all potential chemical degradation reactions. While some suppliers suggest room temperature storage[6], the lower temperature provides a greater margin of safety against thermal stress. |

| Light | Protect from light (store in an amber vial or dark place) [3] | To prevent potential photolytic cleavage of the carbon-bromine bond. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To minimize the risk of oxidative degradation of the electron-rich amino group. |

| Moisture | Keep container tightly sealed in a dry place (desiccator recommended) [6] | To prevent hydrolysis of the ethyl ester functional group. |

| pH | Avoid contact with strong acids and bases | To prevent acid- or base-catalyzed ester hydrolysis and potential ring cleavage. |

Framework for a Comprehensive Stability Study

To definitively establish the stability profile of this compound, a systematic stability study is required. This involves both forced degradation (stress testing) and long-term stability studies under ICH-recommended conditions.[6][7] The goal of forced degradation is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[8][9]

Development of a Stability-Indicating Analytical Method

A validated stability-indicating analytical method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[10]

-

Objective: To develop a method that can separate the parent compound from all process-related impurities and potential degradation products.

-

Typical Starting Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV spectrophotometry (a photodiode array detector is recommended to assess peak purity).

-

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is proven by the forced degradation study.

Experimental Protocol: Forced Degradation Study

The objective is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is effective.[11]

Caption: Workflow for the forced degradation study.

Step-by-Step Methodology:

-

Preparation of Samples: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water). For thermal stress, use the solid compound.

-

Acidic Conditions:

-

To one sample, add an equal volume of 0.1 M HCl.

-

Heat the solution at 60°C.

-

Withdraw aliquots at regular intervals (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and dilute for analysis.

-

-

Basic Conditions:

-

To another sample, add an equal volume of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw aliquots at shorter intervals (e.g., 0.5, 1, 2, 4 hours), neutralize with an equivalent amount of acid, and dilute for analysis.

-

-

Oxidative Conditions:

-

To a separate sample, add an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature.

-

Withdraw aliquots at regular intervals and dilute for analysis.

-

-

Thermal Conditions:

-

Place the solid compound in a controlled temperature oven at 80°C.

-

At specified time points, dissolve a portion of the solid and analyze.

-

-

Photolytic Conditions:

-

Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analyze the samples after exposure.

-

-

Analysis:

-

Analyze all stressed samples, along with a control sample (stored at 2-8°C in the dark), using the validated stability-indicating HPLC method.

-

Confirm peak purity of the parent compound using a PDA detector.

-

Identify and characterize any significant degradation products, potentially using LC-MS.[12]

-

Experimental Protocol: Long-Term Stability Study

This study evaluates the stability of the compound under recommended storage conditions over an extended period.

Step-by-Step Methodology:

-

Sample Preparation: Place accurately weighed samples of a single, well-characterized batch of this compound into amber glass vials. Seal the vials under an inert atmosphere.

-

Storage Conditions: Store the vials at the recommended condition (2-8°C) and, for comparison, at an accelerated condition (e.g., 25°C/60% RH).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a vial from each storage condition.

-

Analysis: Analyze the sample for:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantify the amount of the parent compound using the stability-indicating HPLC method.

-

Purity: Determine the levels of any degradation products using the same HPLC method.

-

Conclusion

This compound is a valuable, yet potentially labile, chemical intermediate. Its stability is governed by the reactivity of its ester, amino, and bromo-substituted oxazole functionalities. The primary risks to its integrity are hydrolysis, oxidation, and photodecomposition. Adherence to the recommended storage conditions—refrigerated (2-8°C), protected from light, and in a dry, inert atmosphere—is critical for preserving its purity and ensuring the reliability of downstream synthetic processes. A comprehensive stability testing program, incorporating forced degradation and long-term studies, is essential for fully characterizing its stability profile and is a prerequisite for its use in GMP environments.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

A-Z Guide to Commercial Sourcing of Ethyl 2-amino-5-bromooxazole-4-carboxylate for Pharmaceutical R&D

For Immediate Release

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals involved in the procurement and utilization of Ethyl 2-amino-5-bromooxazole-4-carboxylate. As a pivotal building block in the synthesis of novel therapeutic agents, understanding the commercial landscape, quality control parameters, and handling of this compound is paramount to research success. This document provides a comprehensive overview, from supplier identification to experimental application, ensuring scientific integrity and operational efficiency.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 914347-40-3) is a heterocyclic organic compound featuring an oxazole core.[1][2][3] This structure is of significant interest in medicinal chemistry due to the prevalence of the oxazole motif in a wide array of biologically active molecules.[4] The presence of amino, bromo, and carboxylate functional groups provides multiple reaction sites for chemical modification, making it a versatile intermediate in the synthesis of complex drug candidates.[5][6] Its derivatives have been explored for various therapeutic applications, underscoring the importance of sourcing high-purity starting material for reproducible and reliable research outcomes.[4]

Key Molecular Identifiers:

Commercial Supplier Landscape

A critical first step for any research program is the identification of reliable commercial suppliers. The following table summarizes key suppliers of this compound, offering a comparative view of available products. It is imperative to note that availability and specifications can change; therefore, direct consultation with the suppliers is always recommended.

| Supplier | Product Number | Purity | Available Quantities | Storage Conditions |

| BLD Pharm | BD149957 | 97% | 1g, 5g, 25g | Cold-chain transportation recommended |

| BIOFOUNT | Not Specified | Not Specified | Inquire for details | Inquire for details |

| Sunway Pharm Ltd. | CB08727 | 97% | 1g, 5g | Sealed in dry, Room Temperature[3] |

| AstaTech, Inc. | ATE413074206 | Not Specified | Inquire for details | Inquire for details |

Quality Control and Specification Analysis: A Scientist's Due Diligence

The integrity of your research is directly linked to the quality of your starting materials. Upon receiving a shipment of this compound, a thorough review of the Certificate of Analysis (CoA) is crucial.

Essential Analytical Data to Scrutinize:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This provides the structural fingerprint of the molecule. The spectra should be consistent with the expected chemical shifts and coupling constants for this compound. Look for the absence of significant impurity peaks.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): These techniques are used to determine the purity of the compound. The CoA should specify the method used, including the column, mobile phase, and detection wavelength, and report the purity as a percentage area.

-

Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of this compound.

-

Appearance and Physical Properties: The CoA should describe the physical state (e.g., solid, powder) and color. Any deviation from the supplier's specifications should be investigated.

Many reputable suppliers, such as BLD Pharm and Sunway Pharm Ltd., provide access to NMR, HPLC, and other analytical data on their websites.[1][3]

Procurement and Handling Best Practices

Procurement Workflow:

The process of procuring a chemical intermediate like this compound requires a systematic approach to ensure both quality and safety.

Caption: Supplier Evaluation and Procurement Workflow.

Safe Handling and Storage:

While a specific Safety Data Sheet (SDS) for this compound was not found, general safety precautions for related bromo- and amino-substituted heterocyclic compounds should be followed. Always handle the compound in a well-ventilated area, preferably a fume hood.[7][8] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7][8]

Storage: As recommended by suppliers, store the compound in a tightly sealed container in a dry place, and for some, at room temperature.[3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at low temperatures may be advisable, though specific supplier recommendations should always be followed.

Experimental Protocols: A Note on Synthesis and Application

While this guide focuses on commercial sourcing, understanding the synthetic context is valuable for appreciating the compound's role. The synthesis of oxazole derivatives can be achieved through various methods, including the Robinson-Gabriel synthesis and Fischer oxazole synthesis.[6] These methods typically involve the cyclization of precursors containing the necessary carbon, nitrogen, and oxygen atoms.

This compound serves as a key intermediate in the synthesis of more complex molecules. For example, the amino group can be acylated or alkylated, the bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, and the ester can be hydrolyzed or converted to an amide. These transformations open up a vast chemical space for the development of novel compounds with potential therapeutic activities. The 2-aminothiazole analogue, for instance, is a crucial component in the synthesis of certain kinase inhibitors.[9]

Conclusion

The successful sourcing of high-quality this compound is a foundational step in any research and development program that utilizes this versatile building block. By carefully selecting suppliers, rigorously evaluating product quality, and adhering to safe handling practices, researchers can ensure the integrity and reproducibility of their work, ultimately accelerating the discovery of new medicines.

References

- 1. 914347-40-3|this compound|BLD Pharm [bldpharm.com]

- 2. bio-fount.com [bio-fount.com]

- 3. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. nbinno.com [nbinno.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of Ethyl 2-amino-5-bromooxazole-4-carboxylate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold

The 2-aminooxazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in drug discovery underscores the need for robust and versatile synthetic methods to functionalize this heterocyclic system. Ethyl 2-amino-5-bromooxazole-4-carboxylate is a key building block, offering a reactive handle at the C5 position for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4][5][6] Its success is attributed to the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the critical parameters, field-tested protocols, and troubleshooting advice for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Considerations for a Successful Coupling

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality and Substrate-Specific Insights:

-

Oxidative Addition: This is often the rate-determining step. The electron-rich nature of the 2-aminooxazole ring can increase the electron density at the C5-Br bond, potentially slowing its addition to the Pd(0) center compared to more electron-deficient aryl halides.[8] The choice of a sufficiently electron-rich and bulky phosphine ligand is crucial to promote this step.

-

Transmetalation: The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[9] The ethyl ester on the oxazole substrate is base-labile; therefore, excessively strong bases or prolonged reaction times at high temperatures can lead to hydrolysis.

-

Side Reactions: Protodeborylation, the proton-mediated cleavage of the C-B bond of the boronic acid, is a common side reaction, especially with heteroaryl boronic acids.[8][10] Using boronate esters (e.g., pinacol esters) or carefully controlling the amount of water in the reaction can mitigate this issue. Dehalogenation of the starting bromooxazole is another potential side reaction.

Optimizing Key Reaction Parameters: A Scientist's Guide

The success of the Suzuki coupling hinges on the synergistic interplay of several components. A rational, rather than "try and see," approach to selecting these parameters is essential.

| Parameter | Common Reagents | Expert Rationale & Field Insights | Ref. |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | Pd(0) vs. Pd(II) Sources: Pd(PPh₃)₄ is a direct source of the active Pd(0) catalyst. Pd(II) sources like Pd(OAc)₂ require in situ reduction, often by a phosphine ligand or homocoupling of the boronic acid, which can complicate stoichiometry and introduce impurities.[11] Precatalysts: For challenging couplings, modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts) offer superior activity, air stability, and reproducibility.[11] | [9][12] |

| Ligand | Phosphines: PPh₃, P(tBu)₃, PCy₃ Biarylphosphines: SPhos, XPhos N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich heteroaryl halides, bulky, electron-rich ligands like SPhos or XPhos are often superior.[4] They accelerate the rate-limiting oxidative addition and promote the final reductive elimination step. A Pd:Ligand ratio of 1:2 to 1:4 is typical. | [4][12] |

| Base | Inorganic: K₂CO₃, Cs₂CO₃, K₃PO₄ Fluoride: KF | The base's primary role is to activate the boronic acid.[9] K₃PO₄ and Cs₂CO₃ are effective bases, often used in more challenging couplings. Given the presence of an ethyl ester, a milder base like K₂CO₃ is a good starting point. Powdered KF is particularly useful when dealing with base-sensitive functional groups.[9] Typically, 2-3 equivalents of base are used. | [12] |

| Solvent | Aprotic: 1,4-Dioxane, Toluene, DME, DMF | The choice of solvent affects solubility and reaction temperature. Biphasic systems , such as Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 ratio), are highly effective.[12][13] The aqueous phase can facilitate the dissolution of the base and accelerate transmetalation. All solvents must be rigorously degassed to remove oxygen, which can deactivate the catalyst. | [12][13] |

| Boron Reagent | Arylboronic Acids, Arylboronic acid pinacol esters (Bpin) | While boronic acids are common, they can be prone to decomposition (protodeborylation).[8] Pinacol esters (Bpin) are more robust, have a longer shelf-life, and are less prone to side reactions. They are highly recommended for valuable or sensitive coupling partners. Use 1.1 to 1.5 equivalents to drive the reaction to completion. | [8][9] |

Field-Validated Experimental Protocols

The following protocols provide a reliable starting point for the Suzuki-Miyaura coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling

This procedure is a robust starting point for coupling with standard aryl and heteroaryl boronic acids.

Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.

Materials:

-

This compound (1.0 equiv)[14]

-

Arylboronic acid or pinacol ester (1.2 equiv)

-

Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%) or a combination of Pd₂(dba)₃ (1.5 mol%) and Ligand (e.g., SPhos, 3-4 mol%)

-

Base (e.g., K₂CO₃, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

-

Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand system.

-

Inerting: Seal the flask with a septum and purge thoroughly by evacuating and backfilling with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[12][15]

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromooxazole is consumed (typically 8-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-2-aminooxazole product.[15]

Representative Reaction Conditions

The following table, based on literature precedents for similar heterocyclic systems, provides validated starting points for optimization.[12]

| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 90 | 75-85 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 120 | 70-80 |

Note: Yields are representative and may vary based on the specific substrate and reaction scale.[12]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (deactivated by O₂). 2. Oxidative addition is too slow. 3. Insufficiently strong base. | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 2. Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos) or a precatalyst system. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. |

| Protodeborylation of Boronic Acid | 1. Boronic acid is unstable under reaction conditions. 2. Presence of excess water or protic sources. | 1. Use the corresponding boronic acid pinacol ester (Bpin). 2. Use anhydrous solvents or minimize the amount of water in the biphasic system. |

| Dehalogenation of Starting Material | 1. Competing hydrodehalogenation pathway. 2. Impurities in the reaction. | 1. Lower the reaction temperature. 2. Switch to a different ligand/catalyst system. PdCl₂(dppf) can sometimes suppress this side reaction. |

| Formation of Homocoupled Boronic Acid Product | 1. Oxygen present in the reaction mixture. 2. Pd(II) precatalyst reduction pathway. | 1. Improve inerting technique. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to avoid the initial reduction step that can cause homocoupling.[11] |

References

- 1. daneshyari.com [daneshyari.com]

- 2. mdpi.com [mdpi.com]

- 3. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. benchchem.com [benchchem.com]

- 13. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol | CoLab [colab.ws]

- 14. This compound - CAS:914347-40-3 - Sunway Pharm Ltd [3wpharm.com]

- 15. benchchem.com [benchchem.com]

Palladium-catalyzed cross-coupling with Ethyl 2-amino-5-bromooxazole-4-carboxylate

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 2-amino-5-bromooxazole-4-carboxylate

Abstract